(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid
CAS No.:
Cat. No.: VC13469601
Molecular Formula: C10H7FO3
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7FO3 |
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Molecular Weight | 194.16 g/mol |
IUPAC Name | (Z)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5- |
Standard InChI Key | CMSWGWOQRTZZAS-WAYWQWQTSA-N |
Isomeric SMILES | C1=CC(=CC=C1C(=O)/C=C\C(=O)O)F |
SMILES | C1=CC(=CC=C1C(=O)C=CC(=O)O)F |
Canonical SMILES | C1=CC(=CC=C1C(=O)C=CC(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid is C₁₀H₇FO₃, with a molecular weight of 194.16 g/mol. The compound features a fluorophenyl ring attached to a β-keto-α,β-unsaturated carboxylic acid scaffold. The Z-configuration refers to the spatial arrangement of substituents around the C2–C3 double bond, where the higher-priority groups (the phenyl and carboxylic acid moieties) are on the same side . This contrasts with the E-isomer, where these groups are opposite.
Table 1: Comparative Structural Data for (Z)- and (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic Acid
The absence of a CAS number for the Z-isomer underscores its limited commercial availability and understudied status in public databases .
Synthetic Routes and Isomerization Dynamics
Synthesis of β-Aroylacrylic Acids
The parent compound, 4-oxo-4-phenyl-but-2-enoic acid (CAS 583-06-2), is typically synthesized via Friedel-Crafts acylation of acrylic acid derivatives or through condensation reactions . For fluorinated analogues, electrophilic fluorination or the use of fluorobenzene precursors is common. For example, (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid is synthesized via a Friedel-Crafts reaction between diethyl sulfate and fluorobenzene derivatives .
Stabilization Strategies
To access the Z-isomer, steric hindrance or conjugation with electron-withdrawing groups can be employed to reduce isomerization. For instance, coordination to metal ions (e.g., Mn²⁺, Cu²⁺) has been shown to stabilize specific conformations in related enoic acid complexes .
Physicochemical Properties
Spectral Characterization
While direct data for the Z-isomer is scarce, inferences can be drawn from analogous compounds:
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (ketone) and ~1680 cm⁻¹ (carboxylic acid), with a conjugated C=C stretch near 1600 cm⁻¹ .
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¹H NMR: The Z-configuration would result in distinct coupling constants (J₄,₅) for vinyl protons compared to the E-isomer. For the E-isomer, J values typically range from 12–16 Hz, whereas Z-isomers exhibit smaller J (~10 Hz) .
Thermal Behavior
Thermogravimetric analysis (TGA) of metal complexes of similar enoic acids reveals decomposition temperatures between 200–300°C, suggesting moderate thermal stability . The Z-isomer’s melting point is unreported but likely lower than the E-isomer’s 165–167°C due to reduced crystallinity .
Chemical Reactivity and Applications
Michael Addition and Heterocyclic Synthesis
β-Aroylacrylic acids are pivotal in Michael addition reactions. For example, 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid reacts with nitrogen/sulfur nucleophiles to form pyridazinones and thiazoles with antimicrobial activity . The Z-isomer’s planar geometry may enhance nucleophilic attack regioselectivity, though experimental validation is needed.
Table 2: Bioactive Derivatives of β-Aroylacrylic Acids
Derivative Class | Biological Activity | MIC Range (μg/mL) |
---|---|---|
Pyridazinones | Antibacterial (E. coli) | 8–32 |
Thiazoles | Antifungal (C. albicans) | 16–64 |
Metal Coordination Chemistry
4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoic acid forms complexes with transition metals (Mn²⁺, Co²⁺, Ni²⁺) where the carboxylate acts as a bidentate ligand . The Z-isomer’s chelation potential remains unexplored but could yield novel coordination geometries.
Challenges and Future Directions
The scarcity of data on (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid highlights key research gaps:
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Synthetic Optimization: Developing Z-selective routes using chiral catalysts or low-temperature conditions.
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Stability Studies: Investigating thermal/photoisomerization kinetics to enable practical handling.
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Biological Profiling: Screening for antimicrobial, anticancer, or enzyme-inhibitory activities akin to E-isomer derivatives .
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